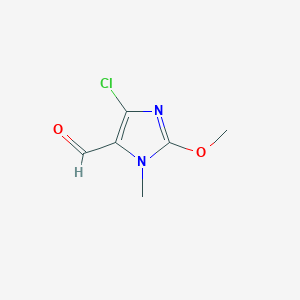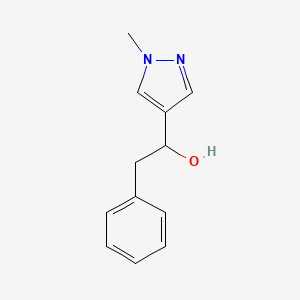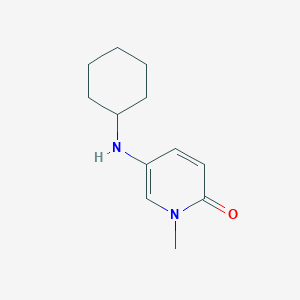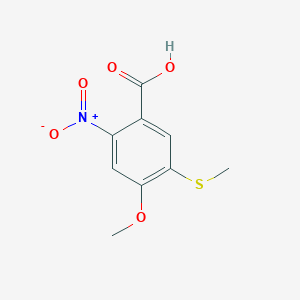
Clorhidrato de isoindolina-4-carbonitrilo
Descripción general
Descripción
Isoindoline-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63400 . It is also known by other names such as 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride, 4-Cyano-isoindoline hydrochloride, and 4-Cyano-isoindoline HCl .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
The molecular structure of Isoindoline-4-carbonitrile hydrochloride consists of a fused benzopyrrole ring system . The fully reduced member of the isoindole family is termed isoindoline .Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados de la isoindolina exhiben propiedades antivirales significativas. Por ejemplo, ciertos derivados del indol, que comparten una similitud estructural con los compuestos de isoindolina, han mostrado actividad inhibitoria contra la influenza A y otros virus . Esto sugiere que el clorhidrato de isoindolina-4-carbonitrilo podría potencialmente desarrollarse como un agente antiviral, particularmente en la síntesis de compuestos que se dirigen a los virus de ARN y ADN.
Propiedades antiinflamatorias
El andamiaje del indol, estrechamente relacionado con la isoindolina, es conocido por sus efectos antiinflamatorios. Por extensión, el this compound puede utilizarse en el desarrollo de nuevos fármacos antiinflamatorios, contribuyendo a los tratamientos para afecciones como la artritis y otras enfermedades inflamatorias .
Aplicaciones anticancerígenas
Los compuestos de isoindolina se han explorado por su potencial anticancerígeno. La capacidad de estos compuestos para unirse con alta afinidad a múltiples receptores los hace valiosos en la síntesis de nuevos fármacos anticancerígenos. Podrían usarse para dirigirse a vías específicas involucradas en la proliferación y supervivencia de las células cancerosas .
Efectos antimicrobianos
El marco estructural de la isoindolina es propicio para la actividad antimicrobiana. La investigación sobre los derivados del indol ha revelado su eficacia contra una variedad de cepas microbianas. El this compound podría ser un ingrediente clave en la creación de nuevos agentes antimicrobianos para combatir infecciones bacterianas resistentes .
Potencial antidiabético
Los derivados de la isoindolina se han identificado como posibles agentes antidiabéticos. Su papel en la regulación de las enzimas y los receptores relacionados con el manejo de la diabetes es prometedor. El this compound podría ser instrumental en la síntesis de fármacos que ayudan a controlar los niveles de azúcar en sangre .
Efectos neuroprotectores
Las propiedades neuroprotectoras de los derivados de la isoindolina los convierten en candidatos para el tratamiento de enfermedades neurodegenerativas. Podrían usarse para desarrollar medicamentos que protejan las células nerviosas del daño, retrasen la progresión de la enfermedad o mejoren la función neurológica .
Mecanismo De Acción
Target of Action
Isoindoline-4-carbonitrile hydrochloride is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for the treatment of type 2 diabetes .
Mode of Action
The compound interacts with DPP-IV, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the breakdown of incretin hormones, the compound promotes insulin secretion and suppresses glucagon release. This action helps to regulate blood glucose levels, particularly after meals .
Pharmacokinetics
The compound has been found to be orally bioavailable . In vivo studies in rats have shown that it is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity . .
Result of Action
The primary result of the compound’s action is the regulation of blood glucose levels . By inhibiting DPP-IV, the compound increases the levels of incretin hormones, promoting insulin secretion and suppressing glucagon release. This action helps to control blood glucose levels, making the compound potentially beneficial for the treatment of type 2 diabetes .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Isoindoline-4-carbonitrile hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with dipeptidyl peptidase IV (DPP-IV), where Isoindoline-4-carbonitrile hydrochloride acts as a potent inhibitor . This interaction is significant in the context of type 2 diabetes treatment, as DPP-IV inhibitors help regulate blood glucose levels by preventing the degradation of incretin hormones.
Cellular Effects
Isoindoline-4-carbonitrile hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Isoindoline-4-carbonitrile hydrochloride has demonstrated antiproliferative effects on cancer cells, indicating its potential as an anticancer agent . Additionally, it has been observed to impact inflammatory responses, making it a candidate for anti-inflammatory therapies .
Molecular Mechanism
The molecular mechanism of Isoindoline-4-carbonitrile hydrochloride involves its binding interactions with specific biomolecules. As a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby increasing the levels of incretin hormones . This inhibition leads to improved insulin secretion and glucose homeostasis. Furthermore, Isoindoline-4-carbonitrile hydrochloride may also interact with other molecular targets, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoindoline-4-carbonitrile hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity against DPP-IV . Long-term exposure to Isoindoline-4-carbonitrile hydrochloride has been associated with sustained antiproliferative and anti-inflammatory effects, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of Isoindoline-4-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved glucose regulation and reduced inflammation . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . Threshold effects have been identified, indicating the importance of precise dosing to achieve desired outcomes without adverse reactions.
Metabolic Pathways
Isoindoline-4-carbonitrile hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to active metabolites . These metabolites retain the inhibitory activity against DPP-IV, contributing to the overall therapeutic effects of Isoindoline-4-carbonitrile hydrochloride.
Transport and Distribution
Within cells and tissues, Isoindoline-4-carbonitrile hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to penetrate cellular membranes and reach intracellular targets.
Subcellular Localization
Isoindoline-4-carbonitrile hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that Isoindoline-4-carbonitrile hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJQMFRHWPSTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679467 | |
| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159825-57-6 | |
| Record name | 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)






![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)
![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)
![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)

![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)